molecular formula C11H15N3O5 B150700 N4-Acetyl-2'-deoxycytidine CAS No. 32909-05-0

N4-Acetyl-2'-deoxycytidine

Cat. No.: B150700
CAS No.: 32909-05-0
M. Wt: 269.25 g/mol
InChI Key: RWYFZABPLDFELM-QXFUBDJGSA-N
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Description

N(4)-acetyl-2'-deoxycytidine is 2'-deoxyytidine in which one of the exocyclic amino hydrogens is substituted by an acetyl group. It is a secondary carboxamide and a pyrimidine 2'-deoxyribonucleoside.

Scientific Research Applications

DNA Synthesis and Modification

N4-Acetyl-2'-deoxycytidine has been used in the synthesis and modification of DNA. For example, it has been incorporated into oligonucleotide probes during chemical DNA synthesis. This derivative facilitates the incorporation of labels such as fluorescent, chemiluminescent, and enzyme labels into DNA, aiding in the detection and study of DNA sequences (Urdea et al., 1988). Additionally, the N4-acyl modification of 2′-deoxycytidine nucleotides has been shown to be beneficial for the enzymatic synthesis of modified DNA, which can be applied for DNA labeling, aptamer selection, or photoimmobilization (Jakubovska et al., 2018).

Probing DNA Structure and Dynamics

The compound has also been utilized in studying the structure and dynamics of DNA. For instance, 5-Fluoro-2′-deoxycytidine, a related compound, when incorporated into DNA sequences, does not induce significant conformational changes in B- or Z-form DNA. It has been used to probe the B/Z-DNA transition using 19F NMR spectroscopy (Solodinin et al., 2019).

Investigating DNA Mutagenesis and Damage

This compound analogs have been studied for their mutagenic potential and role in DNA damage. The synthesis of N4-methyl-2'-deoxycytidine and its incorporation into DNA have been examined, with findings indicating that this modification can influence DNA's conformational changes and stability, potentially impacting genetic mutations (Butkus et al., 1987).

Antiviral Applications

In the field of antiviral research, analogs of this compound have shown potential. For example, N4-Butanoyl-MMdCyd, an analog, exhibited potent inhibition of herpes simplex virus replication (Zoghaib et al., 2003). Moreover, the antiviral activity of other N4-substituted analogs against herpes simplex virus has been evaluated, highlighting the significance of N4 modifications in antiviral drug design (Zoghaib et al., 2012).

Enhancing Drug Delivery

Efforts have been made to improve the delivery of antiviral agents, such as β-L-2′-Deoxycytidine, by synthesizing N4-derivatives. These derivatives aim to increase oral bioavailability and have undergone physicochemical and pharmacokinetic studies to evaluate their effectiveness (Pierra et al., 2004).

Mechanism of Action

Target of Action

N4-Acetyl-2’-deoxycytidine (N4A2dC) is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The primary targets of N4A2dC are the DNA and RNA structures, ensuring proper cellular functioning .

Mode of Action

The anticancer mechanisms of N4A2dC rely on the inhibition of DNA synthesis and the induction of apoptosis . It serves as a DNA repair marker and contributes to the study of gene expression and regulation . N4A2dC is believed to act as a methylation donor during DNA repair, contributing to the intricate processes involved .

Biochemical Pathways

N4A2dC plays a pivotal role in DNA and RNA structures, ensuring proper cellular functioning . It serves as a DNA repair marker and contributes to the study of gene expression and regulation . N4A2dC is believed to act as a methylation donor during DNA repair, contributing to the intricate processes involved .

Pharmacokinetics

It is known that n4a2dc is a white to off-white crystalline powder that is soluble in water and some organic solvents . This suggests that it may have good bioavailability.

Result of Action

The result of N4A2dC’s action is the inhibition of DNA synthesis and the induction of apoptosis . This leads to the elimination of neoplastic or infected cells . Furthermore, N4A2dC is thought to partake in the regulation of gene expression by serving as a methylation donor for histone proteins .

Action Environment

The action environment of N4A2dC can influence its action, efficacy, and stability. Additionally, N4A2dC should be stored at 0°C and protected from light . These factors can influence the compound’s action and stability.

Safety and Hazards

Users should avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid prolonged or repeated exposure. Remove contaminated clothing and wash before reuse. Wash thoroughly after handling .

Future Directions

The novel N4-acylated deoxycytidine nucleotides are beneficial substrates for the enzymatic synthesis of modified DNA, which can be further applied for specific labeling of DNA fragments, selection of aptamers, or photoimmobilization . They can also be used for studying DNA and RNA .

Biochemical Analysis

Biochemical Properties

N4-Acetyl-2’-deoxycytidine interacts with a variety of family A and B DNA polymerases . These enzymes efficiently use N4-Acetyl-2’-deoxycytidine as substrates . The nature of these interactions involves the formation of complementary base pairs between N4-Acetyl-2’-deoxycytidine and guanine .

Cellular Effects

The effects of N4-Acetyl-2’-deoxycytidine on cells are primarily observed in its influence on DNA synthesis. It is incorporated into DNA during replication, affecting the function of DNA polymerases and potentially influencing gene expression .

Molecular Mechanism

N4-Acetyl-2’-deoxycytidine exerts its effects at the molecular level through its interactions with DNA polymerases. It forms base pairs with guanine, and in some cases, adenine . This can lead to changes in gene expression as it alters the sequence of the synthesized DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, N4-Acetyl-2’-deoxycytidine has been shown to be a beneficial substrate for the enzymatic synthesis of modified DNA . Over time, it can be incorporated into DNA in large quantities, potentially influencing long-term cellular function .

Metabolic Pathways

N4-Acetyl-2’-deoxycytidine is involved in the metabolic pathway of DNA synthesis. It interacts with DNA polymerases, which incorporate it into the growing DNA strand during replication .

Subcellular Localization

As a nucleoside, N4-Acetyl-2’-deoxycytidine is likely to be found in the nucleus where DNA replication occurs. Its incorporation into DNA could potentially influence its subcellular localization .

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYFZABPLDFELM-QXFUBDJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463095
Record name N4-Acetyl-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32909-05-0
Record name N4-Acetyl-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Acetyl-2'-deoxycytidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you explain the role of N4-Acetyl-2′-deoxycytidine in the study of DNA damage and repair?

A1: N4-Acetyl-2′-deoxycytidine plays a crucial role in understanding the formation and repair of cyclobutane pyrimidine dimers (CPDs), a major type of DNA lesion caused by UV radiation. [] In a study by researchers, a modified nucleoside, thymidylyl-(3′→5′)-N4-acetyl-2′-deoxycytidine, was synthesized and used to investigate the photochemical formation of CPDs. [] This modified nucleoside mimics a specific type of DNA damage and allows researchers to study the stereoselectivity and kinetics of CPD formation. Furthermore, the synthesized oligonucleotides containing the CPD lesion can be used to investigate the activity of DNA repair enzymes, such as human DNA polymerase η, providing valuable insights into the mechanisms of DNA damage repair. []

Q2: Has N4-Acetyl-2′-deoxycytidine been utilized in any other applications besides DNA damage research?

A2: Interestingly, N4-Acetyl-2′-deoxycytidine has also found an application in the field of nanotechnology. Researchers successfully utilized the enzymatic activity of amidohydrolase YqfB to hydrolyze N4-acetyl-2′-deoxycytidine. [] This enzyme was incorporated into functionalized nanotubes built from the bacteriophage vB_KleM-RaK2 tail sheath protein. [] This demonstrates the potential of using N4-acetyl-2′-deoxycytidine as a model substrate to assess the activity of enzymes immobilized within nanostructures, highlighting its versatility in various research areas.

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